amino}-N-phenylcyclohexanecarboxamide](/img/structure/B15006529.png)
1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](phenyl)amino}-N-phenylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-phenylacetamido]-N-phenylcyclohexane-1-carboxamide is a complex organic compound that features a triazole ring, a phenylacetamido group, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-phenylacetamido]-N-phenylcyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of aminoguanidine with a suitable precursor, such as succinic anhydride.
Attachment of the Phenylacetamido Group: This step involves the reaction of the triazole derivative with phenylacetic acid or its derivatives under appropriate conditions.
Formation of the Cyclohexane Carboxamide Moiety: The final step involves the coupling of the intermediate with cyclohexane carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of microwave irradiation to accelerate reactions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-phenylacetamido]-N-phenylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenylacetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted phenylacetamido derivatives .
Scientific Research Applications
1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-phenylacetamido]-N-phenylcyclohexane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-phenylacetamido]-N-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative with similar enzyme inhibitory properties.
Phenylacetamide Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
1-[2-(3-Amino-1H-1,2,4-triazol-5-yl)-N-phenylacetamido]-N-phenylcyclohexane-1-carboxamide is unique due to its combination of a triazole ring, phenylacetamido group, and cyclohexane carboxamide moiety, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C23H26N6O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-(N-[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]anilino)-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H26N6O2/c24-22-26-19(27-28-22)16-20(30)29(18-12-6-2-7-13-18)23(14-8-3-9-15-23)21(31)25-17-10-4-1-5-11-17/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,25,31)(H3,24,26,27,28) |
InChI Key |
GHCCBQOKOWTQLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)CC4=NC(=NN4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


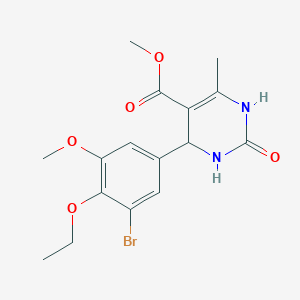
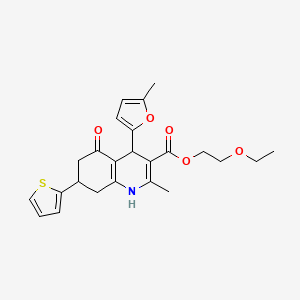
![2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15006454.png)
![N-(2,6-dimethylphenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B15006455.png)
![4-fluoro-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15006467.png)
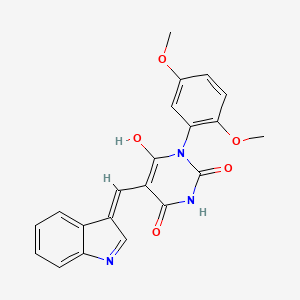

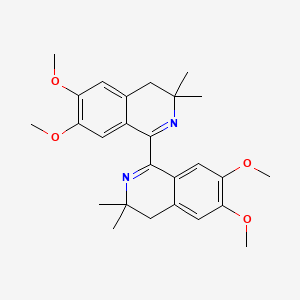
![2-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15006495.png)
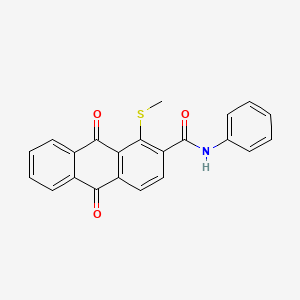
![[3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B15006505.png)
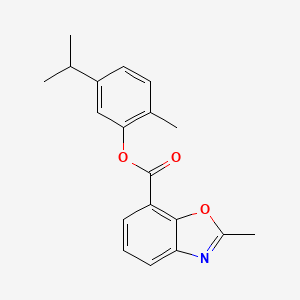
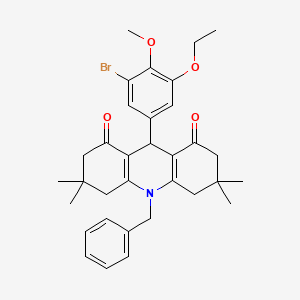
![6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B15006520.png)
